molecular formula C17H20F2N6O B3007110 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine CAS No. 2415519-11-6

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine

Cat. No.: B3007110
CAS No.: 2415519-11-6
M. Wt: 362.385
InChI Key: HULVTSFIJXMSAJ-UHFFFAOYSA-N
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Description

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group, a pyrrolopyrrole ring, and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves multiple steps, starting with the construction of the pyrazole ring. One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride . This intermediate is then reacted with an amine, such as pyridin-2-amine, in the presence of a base like triethylamine to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds. The pyrazole and pyrrolopyrrole rings can interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • 2-[5-(difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Uniqueness

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its binding affinity and stability, while the pyrrolopyrrole and pyrazole rings provide a versatile scaffold for further modifications.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6O/c1-10-3-4-20-17(21-10)25-7-11-5-24(6-12(11)8-25)16(26)13-9-23(2)22-14(13)15(18)19/h3-4,9,11-12,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVTSFIJXMSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CN(N=C4C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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